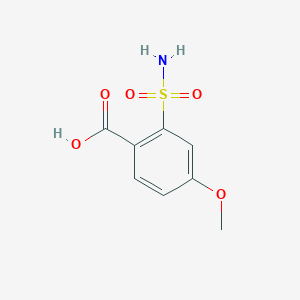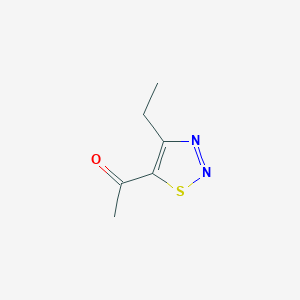
1-Amino-4-cyclopentylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-cyclopentylbutan-2-one is an organic compound characterized by the presence of an amino group attached to a butanone backbone, with a cyclopentyl ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-cyclopentylbutan-2-one typically involves the following steps:
Amination: The addition of an amino group to the cyclopentylbutanone intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopentylation and amination processes.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-cyclopentylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-Amino-4-cyclopentylbutan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-Amino-4-cyclopentylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclopentyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Amino-4-cyclopentylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-Amino-4-cyclopentylbutane: Lacks the carbonyl group, affecting its reactivity and properties.
Uniqueness: 1-Amino-4-cyclopentylbutan-2-one is unique due to the presence of both an amino group and a cyclopentyl ring, which confer distinct chemical and biological properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-4-cyclopentylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c10-7-9(11)6-5-8-3-1-2-4-8/h8H,1-7,10H2 |
InChI Key |
YVJWZQJBJSDVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


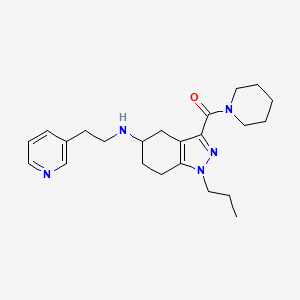
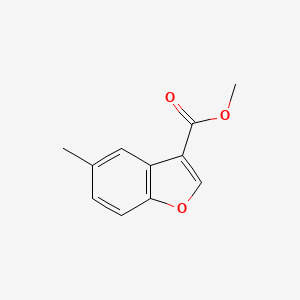
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
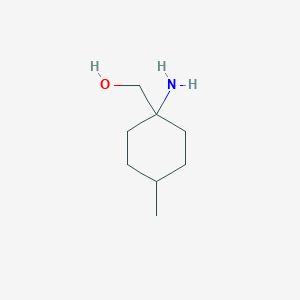
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
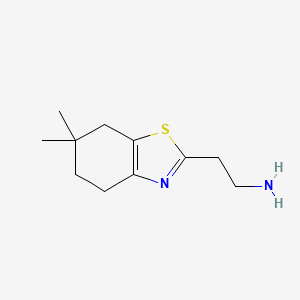
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
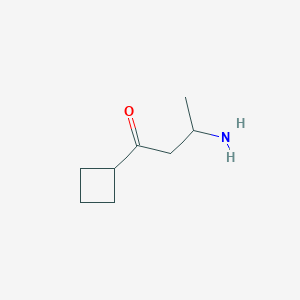
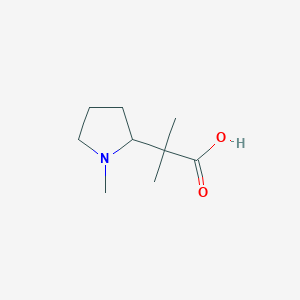
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
